molecular formula C15H15NO4 B2973335 butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate CAS No. 174603-73-7

butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No. B2973335
CAS RN: 174603-73-7
M. Wt: 273.288
InChI Key: HADGUQQGCXJALJ-UHFFFAOYSA-N
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Description

“Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” is an aliphatic linker featuring both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins . Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol.


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride . This reaction gives (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of “Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” is characterized by two important structural fragments: an activated double bond and an imide group . These structural features allow the compound to easily take up a variety of nucleophilic and electrophilic reagents .


Chemical Reactions Analysis

The compound enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides . It also undergoes facile polymerization and copolymerization with various unsaturated compounds .

Scientific Research Applications

Electropolymerization and Conductive Polymers

Electropolymerization techniques have been employed to create stable polymer films from pyrrole derivatives, such as the synthesis of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, which exhibits electropolymerizability. These polymer films are stable to repetitive cycling, indicating their potential use in electronic applications and devices (Lengkeek, Harrowfield, & Koutsantonis, 2010).

Molecular Structures and Crystallography

The crystal and molecular structures of compounds, such as "butyl 4-[(9-oxoxanthen-3-yl)-carbonyloxy]benzoate," have been determined, providing insights into their packing and planar structures. Such studies are fundamental for understanding the physical and chemical properties of new materials, which can lead to the development of novel drugs, polymers, or other materials (Centore, Ciajolo, Tuzi, & Kricheldorf, 1995).

Hybrid Pharmaceuticals and Anti-inflammatory Applications

Research into hybrid compounds combining aspirin with nitric oxide and hydrogen sulfide-releasing moieties, designated as NOSH compounds, has shown significant potential in inhibiting the growth of various human cancer cell lines. These findings suggest applications in developing new classes of anti-inflammatory and anti-cancer pharmaceuticals (Kodela, Chattopadhyay, & Kashfi, 2012).

Reactive Intermediates in Organic Synthesis

The generation and trapping reactions of reactive intermediates, such as 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, have been explored for their potential in creating complex organic molecules. This research can lead to novel methodologies in synthetic organic chemistry, contributing to the synthesis of pharmaceuticals and materials (Liu et al., 1999).

Antimicrobial Activities of Synthetic Derivatives

Studies on synthetic butenolides and their pyrrolone derivatives have revealed promising antimicrobial activities against a variety of bacterial and fungal species. This research underscores the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Husain et al., 2010).

Catalysis and Asymmetric Synthesis

The synthesis of hydrophobic proline derivatives and their application as catalysts in asymmetric reactions highlights the potential of pyrrole derivatives in organic synthesis. Such catalysts can significantly enhance the efficiency and selectivity of chemical reactions, important for the pharmaceutical industry and material science (Giacalone et al., 2008).

Future Directions

The future directions for “Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” could involve further exploration of its biological activities . Given its ability to undergo a variety of chemical reactions, it could potentially be used in the synthesis of new types of molecules that have antimicrobial activity and are suitable for subsequent clinical trials .

properties

IUPAC Name

butyl 4-(2,5-dioxopyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-3-10-20-15(19)11-4-6-12(7-5-11)16-13(17)8-9-14(16)18/h4-9H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADGUQQGCXJALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

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